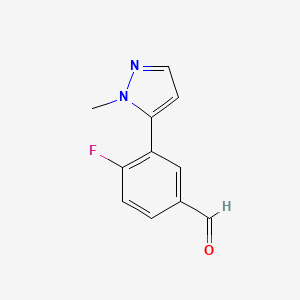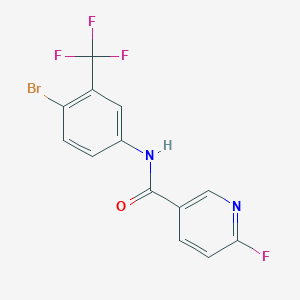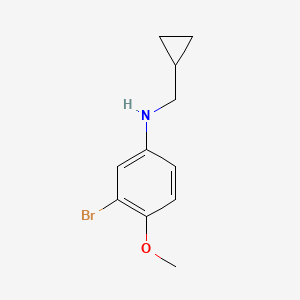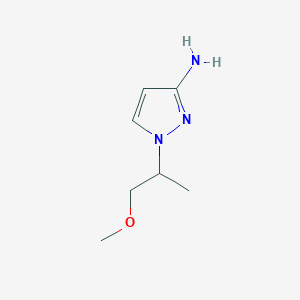![molecular formula C9H13N3 B1469287 {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1339261-06-1](/img/structure/B1469287.png)
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Descripción general
Descripción
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, also known as N-methyl-1-but-2-yn-1-yl-1H-pyrazol-4-amine, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. This compound has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in the synthesis of various drugs and in the development of new drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis of Propargylamines
Propargylamines are a class of compounds with significant pharmaceutical and biological properties. They are synthesized through reactions such as A3 and KA2 coupling, which are essential in the production of drugs used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The compound can serve as a precursor in the synthesis of propargylamine derivatives.
Neurodegenerative Disease Treatment
Derivatives of propargylamines, such as pargyline, rasagiline, and selegiline , are used in the treatment of neurodegenerative diseases. These compounds act as monoamine oxidase inhibitors, with specific activity against MAO-B, which is implicated in conditions like Alzheimer’s disease . The compound’s structure allows for the synthesis of these neuroprotective agents.
Anticancer Applications
The compound’s derivatives have been identified to inhibit lysine-specific demethylase-1 (LSD-1), which, when used with chemotherapeutic agents, can induce senescence and inhibit the growth of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it valuable in cancer treatments .
Antimicrobial Activities
Compounds with the 1,2,3-triazole moiety, which can be synthesized from the compound , have shown promising antimicrobial activities . This includes potential applications in developing new antibiotics and antifungal agents.
Sonogashira Cross-Coupling Reactions
The compound is a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and materials science . It can be prepared through N-alkylation under phase-transfer catalysis, maintaining the integrity of sensitive functional groups .
Green Chemistry
The solvent-free synthesis of propargylamines represents a green chemistry approach, reducing the environmental impact of chemical synthesis . The compound can be used in such solvent-free reactions, contributing to more sustainable chemical processes.
Diabetes Treatment
As a precursor to pargyline, the compound can indirectly contribute to the treatment of type 1 diabetes. Pargyline acts as a monoamine oxidase inhibitor, which has been used in managing the disease and its cardiovascular complications .
Neuroprotective and Neurorestorative Effects
Derivatives of the compound, specifically those with the propargyl moiety, have shown neuroprotective effects that are independent of MAO-B inhibition. They help reduce oxidative stress and stabilize mitochondrial membranes, which are crucial in treating Parkinson’s disease .
Propiedades
IUPAC Name |
1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGXAMTVSMZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)
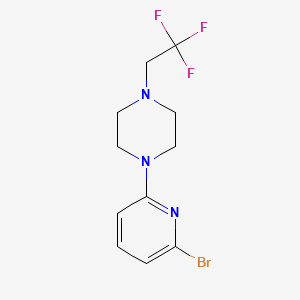


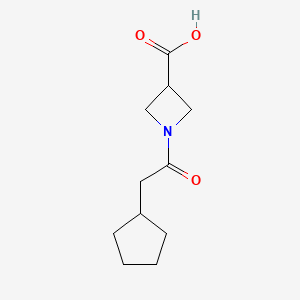
![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)

